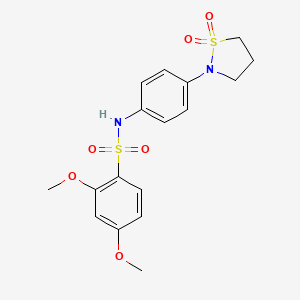

N-(4-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-2,4-dimethoxybenzenesulfonamide

Description

N-(4-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-2,4-dimethoxybenzenesulfonamide (CAS 941985-92-8) is a sulfonamide derivative featuring a 1,1-dioxidoisothiazolidine ring linked to a para-substituted phenyl group and a 2,4-dimethoxybenzenesulfonamide moiety. Its molecular formula is C₁₈H₂₂N₂O₇S₂, with a molecular weight of 442.5 g/mol . Limited physical property data (e.g., melting point, solubility) are available for this compound, but its structural analogs provide insights into its behavior.

Properties

IUPAC Name |

N-[4-(1,1-dioxo-1,2-thiazolidin-2-yl)phenyl]-2,4-dimethoxybenzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H20N2O6S2/c1-24-15-8-9-17(16(12-15)25-2)27(22,23)18-13-4-6-14(7-5-13)19-10-3-11-26(19,20)21/h4-9,12,18H,3,10-11H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OHTFSSLBLRZMQR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)S(=O)(=O)NC2=CC=C(C=C2)N3CCCS3(=O)=O)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H20N2O6S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

412.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Target of Action

The primary target of N-(4-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-2,4-dimethoxybenzenesulfonamide is Cyclin-dependent kinase 2 (CDK2) . CDK2 is a crucial protein in the regulation of the cell cycle, controlling the transition from G1 phase to S phase and ensuring DNA replication.

Biochemical Pathways

The inhibition of CDK2 affects the cell cycle, particularly the transition from G1 to S phase. This can lead to cell cycle arrest, preventing cells from dividing and proliferating. The downstream effects of this can include apoptosis, or programmed cell death, in cells that are unable to progress through the cell cycle.

Result of Action

The molecular and cellular effects of the action of this compound are likely to include cell cycle arrest and potentially apoptosis. This could have therapeutic implications in conditions characterized by uncontrolled cell proliferation, such as cancer.

Biological Activity

N-(4-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-2,4-dimethoxybenzenesulfonamide is an organosulfur compound that has garnered attention for its potential biological activities. The compound features a complex structure that includes a dioxidoisothiazolidin moiety, which is known for its diverse interactions in biological systems. This article will explore its synthesis, biological activity, mechanisms of action, and relevant research findings.

Synthesis and Characterization

The synthesis of this compound typically involves the reaction of 4-(1,1-dioxidoisothiazolidin-2-yl)aniline with 2,4-dimethoxybenzenesulfonyl chloride. The reaction is usually conducted in an organic solvent under basic conditions to facilitate the formation of the sulfonamide bond. Characterization techniques such as NMR spectroscopy and mass spectrometry are employed to confirm the structure and purity of the synthesized compound.

Synthetic Route

| Step | Reagents | Conditions |

|---|---|---|

| 1 | 4-(1,1-Dioxidoisothiazolidin-2-yl)aniline + 2,4-dimethoxybenzenesulfonyl chloride | Organic solvent (e.g., dichloromethane), Base (e.g., triethylamine), Room temperature |

Anticancer Properties

Recent studies have highlighted the anticancer potential of this compound. In vitro assays have demonstrated that this compound exhibits significant cytotoxicity against various cancer cell lines. For instance, a study reported an IC50 value of approximately 15 µM against A549 lung cancer cells, indicating its potential as a lead compound for further development in cancer therapeutics .

The biological activity of this compound is hypothesized to involve multiple mechanisms:

- Enzyme Inhibition : The sulfonamide group may inhibit enzymes critical for cancer cell proliferation.

- Induction of Apoptosis : The compound could trigger apoptotic pathways in cancer cells, leading to programmed cell death.

- Antioxidant Activity : Some derivatives have shown moderate antioxidant properties, which may contribute to their protective effects against oxidative stress in cells.

Molecular Docking Studies

Molecular docking studies have been conducted to predict the binding affinity of this compound with various biological targets. These studies suggest that the compound can effectively bind to active sites of key enzymes involved in cancer metabolism and proliferation.

Case Studies and Research Findings

Several research articles have documented the biological evaluation of this compound:

- Cytotoxicity Assessment : In a study assessing various derivatives of sulfonamides, this compound exhibited one of the highest cytotoxic effects among tested compounds against A549 cells .

- Antioxidant Activity : Comparisons with standard antioxidants revealed that while not as potent as some known antioxidants like butylated hydroxyanisole (BHA), the compound still demonstrated moderate activity that could be beneficial in reducing oxidative damage in cells.

- Potential for Drug Development : Given its promising biological profile and mechanism of action insights from molecular docking studies, this compound is being considered for further development as a therapeutic agent targeting specific cancers.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Features and Substituent Effects

The compound’s key structural elements are compared to related sulfonamide derivatives in Table 1.

Key Observations :

- Halogens (Cl, Br, F) in analogs like [7–9] and introduce electron-withdrawing effects, which may improve membrane permeability but reduce metabolic stability.

- Triazine-based sulfonamides and chromenone derivatives exhibit distinct hydrogen-bonding and steric profiles due to their larger aromatic systems.

Spectral Comparisons :

- IR Spectroscopy: The target compound’s sulfonamide S=O stretches are expected near 1250–1300 cm⁻¹, aligning with the C=S vibrations (1243–1258 cm⁻¹) in [4–6] . Unlike triazole-thiones [7–9], which lack carbonyl bands, chromenone derivatives show strong C=O stretches (~1680 cm⁻¹).

- NMR : The methoxy groups in the target compound would produce distinct singlet peaks near δ 3.8–4.0 ppm in ¹H-NMR, whereas fluorinated analogs (e.g., [7–9], ) exhibit split peaks due to coupling with fluorine.

Physicochemical and Pharmacological Implications

- Solubility : Methoxy groups may increase aqueous solubility compared to halogenated analogs, though the bulky isothiazolidine dioxide ring could counterbalance this effect.

- Metabolic Stability : Fluorine atoms in and [7–9] enhance resistance to oxidative metabolism, whereas the target compound’s methoxy groups might increase susceptibility to demethylation.

- Binding Interactions: The sulfonamide group common to all compounds facilitates hydrogen bonding, but the isothiazolidine dioxide’s rigid structure may restrict conformational flexibility compared to triazines or chromenones .

Q & A

Q. What are the optimal synthetic routes for N-(4-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-2,4-dimethoxybenzenesulfonamide, and how do reaction conditions influence yield?

The synthesis typically involves multi-step reactions, starting with the coupling of isothiazolidine derivatives and sulfonamide precursors. Key steps include:

- Sulfonylation : Reacting the phenyl-isothiazolidine precursor with 2,4-dimethoxybenzenesulfonyl chloride under basic conditions (e.g., triethylamine) in anhydrous dichloromethane .

- Cyclization : Introducing the 1,1-dioxidoisothiazolidine moiety via oxidation using hydrogen peroxide or m-chloroperbenzoic acid, requiring strict temperature control (0–5°C) to prevent side reactions .

- Purification : Column chromatography with gradients of ethyl acetate/hexane (3:7 to 1:1) ensures >95% purity. Yields are highly dependent on solvent choice (e.g., DMF improves solubility but may require longer reaction times) .

Q. Which analytical techniques are critical for characterizing the compound’s purity and structural integrity?

- NMR Spectroscopy : H and C NMR confirm the presence of methoxy groups (δ 3.8–4.0 ppm) and sulfonamide protons (δ 7.5–8.0 ppm) .

- Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H] at m/z 423.12) and detects trace impurities .

- X-ray Crystallography : Resolves crystal packing and hydrogen-bonding networks, critical for understanding solid-state stability (e.g., sulfonamide N–H···O interactions) .

Q. What is the hypothesized mechanism of antimicrobial activity for this sulfonamide derivative?

Like classical sulfonamides, it likely inhibits bacterial dihydropteroate synthase (DHPS), disrupting folic acid synthesis. The 2,4-dimethoxy groups may enhance membrane permeability, while the isothiazolidine-dioxide moiety contributes to target binding affinity .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to optimize the compound’s bioactivity?

- Functional Group Modulation : Replace methoxy groups with electron-withdrawing substituents (e.g., Cl, CF) to assess effects on DHPS inhibition .

- Isothiazolidine Modifications : Test analogues with varied ring sizes (e.g., 6-membered thiazinane) to evaluate steric effects on enzyme binding .

- Pharmacophore Mapping : Use molecular docking (e.g., AutoDock Vina) to correlate substituent positions with predicted binding energies to DHPS .

Q. How should researchers address contradictions in reported pharmacological data across similar sulfonamide derivatives?

- Standardized Assays : Re-evaluate antimicrobial activity using consistent protocols (e.g., CLSI broth microdilution) to minimize variability in MIC values .

- Metabolic Stability Testing : Compare hepatic microsomal degradation rates (e.g., human vs. murine) to identify species-specific discrepancies .

- Crystallographic Comparisons : Overlay X-ray structures of DHPS-bound analogues to identify critical binding interactions that explain potency differences .

Q. What strategies mitigate challenges in scaling up synthesis for preclinical studies?

- Flow Chemistry : Implement continuous flow reactors to improve heat transfer and reduce byproducts during exothermic steps (e.g., sulfonylation) .

- Green Solvent Alternatives : Replace DMF with cyclopentyl methyl ether (CPME) to enhance sustainability without compromising yield .

- DoE Optimization : Use design-of-experiment (DoE) models to simultaneously optimize temperature, solvent ratios, and catalyst loading .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.